molecular formula C8H10ClN3S B1593279 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine CAS No. 944902-03-8

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine

Cat. No.: B1593279
CAS No.: 944902-03-8
M. Wt: 215.7 g/mol
InChI Key: WOKOJJXVQQKKEU-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-d]pyrimidine is a key chemical intermediate in medicinal chemistry research, primarily serving as a versatile scaffold for the development of novel kinase inhibitors. Its core structure is based on the pyrido[4,3-d]pyrimidine ring system, a privileged pharmacophore in drug discovery known for its ability to modulate key biological targets. Recent scientific investigations highlight the significant potential of this chemical framework in the design of inhibitors targeting the Kirsten rat sarcoma viral oncogene homolog (KRAS), a frequently mutated oncoprotein in many challenging cancers . Compounds based on the pyrido[4,3-d]pyrimidine core have demonstrated promising activity against major KRAS mutations, including G12C, G12D, and G12V, which are prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma (PDAC) . The chloro and methylthio substituents on this dihydropyrido-pyrimidine core provide strategic synthetic handles for further functionalization through cross-coupling and nucleophilic substitution reactions, allowing researchers to explore structure-activity relationships and optimize potency. This compound is intended for use in exploratory biology and preclinical drug discovery efforts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-13-8-11-6-2-3-10-4-5(6)7(9)12-8/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKOJJXVQQKKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CNCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647979
Record name 4-Chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-03-8
Record name 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors

  • The synthesis starts with precursors containing amino and hydroxy groups on pyrimidine rings, such as 4-amino-2,6-dihydroxypyrimidine.
  • Treatment with phosphorus oxychloride converts hydroxy groups to chloro groups, yielding dichloropyrimidine intermediates.
  • Subsequent substitution with sodium methylate introduces methoxy groups, which can be further transformed.
  • Cyclization to form the fused pyrido-pyrimidine ring is typically achieved by heating with aminomethylenemalonate derivatives under pressure, promoting ring closure.

Introduction of the Methylthio Group

  • The methylthio substituent at the 2-position is introduced through nucleophilic substitution or methylation reactions.
  • One approach involves reacting thioxopyrimidine intermediates with methyl iodide to achieve S-methylation, forming the methylthio group.
  • Alternatively, condensation reactions of ethyl N-[bis(methylthio)methylene]glycinate with appropriate amino esters in acidic media (e.g., acetic acid) yield intermediates that can be cyclized to the target compound.

Chlorination and Substitution Reactions

  • Chlorination at the 4-position is commonly achieved using phosphorus oxychloride (POCl3), which converts hydroxy or amino groups on the pyrimidine ring to chloro substituents.
  • Bromination followed by treatment with triethylamine can be employed to functionalize intermediate compounds, facilitating further substitution steps.

Industrial Production Considerations

  • Industrial synthesis employs large-scale chemical reactors with optimized reaction conditions to maximize yield and purity.
  • Continuous flow chemistry and automated systems are increasingly used to improve efficiency and scalability.
  • Strong bases or acids and catalysts are often necessary to facilitate cyclization and substitution steps.
  • The overall process may involve purification steps such as recrystallization and solvent extraction to isolate the final product with high purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate Yield (%) (Reported)
1 Hydroxy to chloro conversion Phosphorus oxychloride (POCl3) 4-amino-2,6-dichloropyrimidine 75-95% per step
2 Methoxy substitution Sodium methylate 4-amino-6-chloro-2-methoxypyrimidine -
3 Cyclization Heating with ethyl aminomethylenemalonate Formation of fused pyrido[4,3-D]pyrimidine ring 60-65% overall
4 S-methylation Methyl iodide Introduction of methylthio group -
5 Bromination & substitution Bromine, triethylamine Functionalized intermediates for further reactions -

Research Findings and Notes

  • The synthetic routes emphasize the importance of controlling reaction pH, temperature (often between 15-140 °C), and reaction time to optimize yield.
  • The use of neutral salts such as the neutral sulfate of O-methylisourea as starting materials is advantageous for industrial scalability.
  • Purification techniques include filtration, washing with water, recrystallization from ethanol, and solvent extraction with chloroform to remove impurities.
  • The compound’s synthesis shares mechanistic similarities with other pyrido[4,3-D]pyrimidine derivatives, which have been synthesized via palladium-catalyzed cross-coupling and thermal cyclocondensation reactions.
  • The presence of both chlorine and methylthio groups confers unique chemical properties, making the compound a valuable intermediate for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrido[4,3-D]pyrimidines with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound is used as an intermediate in the synthesis of more complex organic molecules due to its unique structural features and reactivity. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives with different functional groups.

Biological Research

  • Enzyme Inhibition Studies : The compound has shown promise in studying enzyme inhibition, where it may interact with enzymes involved in metabolic processes and signaling pathways. This interaction can provide insights into the mechanisms of action for potential therapeutic agents .
  • Receptor Binding Studies : Its ability to bind to various receptors makes it valuable for pharmacological research aimed at drug development. Understanding these interactions can lead to the discovery of new drugs targeting specific diseases.

Medicinal Chemistry

  • Drug Development : The compound's structure allows it to act as a pharmacophore, meaning it has the potential to interact with biological targets effectively. Research is ongoing into its use as a candidate for developing new therapeutic agents aimed at treating various conditions .
  • Therapeutic Applications : Preliminary studies suggest that it may have applications in treating diseases related to enzyme dysfunctions or receptor malfunctions, although further research is needed to establish its efficacy and safety profiles.

Industrial Applications

  • Agrochemicals Production : In the chemical industry, this compound can be utilized in the production of agrochemicals due to its biological activity and reactivity. It serves as a precursor for creating pesticides and herbicides that are essential for modern agriculture .
  • Dyes and Specialty Chemicals : Its versatility also extends to the synthesis of dyes and other specialty chemicals used in various industrial applications .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits specific enzymes involved in cancer metabolism. This inhibition was quantified using kinetic assays that measured enzyme activity before and after exposure to varying concentrations of the compound.

Case Study 2: Receptor Interaction

A study investigated the binding affinity of this compound to serotonin receptors. Using radiolabeled ligands and competition binding assays, researchers found significant binding activity that suggests potential applications in developing antidepressants.

Mechanism of Action

The mechanism by which 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s key structural features are compared to similar pyrido- and thieno-pyrimidines in Table 1.

Compound Name Core Structure Substituents (Position) Key Structural Differences
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine Pyrido[4,3-d]pyrimidine Cl (4), SCH3 (2) Reference compound
4-Chloro-7-(4-chlorophenyl)-8-methyl-2-(methylsulfanyl)-7,8-dihydropyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Cl (4), SCH3 (2), 4-Cl-Ph (7), CH3 (8) Additional aryl and alkyl substituents
4-Chloro-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Cl (4), fused benzene ring Thiophene ring instead of pyridine
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Cl (4), CH3 (2) Methyl instead of methylthio at position 2

Key Observations :

  • Pyrido vs. Thieno Cores: Thieno[2,3-d]pyrimidines (e.g., benzothieno derivatives) replace the pyridine ring with a thiophene, altering electronic properties and reactivity .
  • Substituent Effects : The methylthio group (SCH3) at position 2 in the target compound enhances electron-withdrawing character compared to methyl (CH3) in analog , influencing nucleophilic substitution kinetics.

Physical Properties

Melting points, solubility, and spectroscopic data vary with substituents (Table 2).

Compound Melting Point (°C) Solubility IR/NMR Key Features
Target Compound Not reported Likely polar aprotic solvents C-Cl stretch (~832 cm⁻¹), SCH3 δH ~2.5 ppm
4f (4-Cl-Ph, 8-CH3) 96–99 CH2Cl2/hexane Aromatic C-H δH 7.37–7.47 ppm
Benzothieno[2,3-d]pyrimidine 95–96 DMSO C-Cl stretch (~830 cm⁻¹), fused ring protons
4-Chloro-2-methyl-pyrido[2,3-d]pyrimidine Not reported Ethanol CH3 δH ~2.5 ppm

Key Observations :

  • Melting Points : Aryl-substituted analogs (e.g., 4f ) exhibit higher melting points (96–104°C) due to increased crystallinity from π-π stacking.
  • Spectroscopy : The C-Cl stretch in IR (~830 cm⁻¹) is consistent across chloro-pyrimidines, while substituents like SCH3 or CH3 alter NMR chemical shifts .

Key Observations :

  • Chlorination : POCl3 is universally used for introducing the Cl substituent at position 4 .
  • Core Formation: Thieno derivatives require thiophene ring construction (Gewald reaction), while pyrido analogs rely on pyridine-pyrimidine fusion .

Key Observations :

  • Methylthio vs. Amino Groups: Methylthio in the target compound may reduce direct bioactivity compared to amino-substituted analogs (e.g., 2-aminopyrido[4,3-d]pyrimidine ), which show stronger receptor binding.
  • Fluorine Effects : Fluorinated analogs (e.g., ) exhibit enhanced cytotoxicity, highlighting the role of electronegative substituents.

Biological Activity

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. It belongs to the class of pyrido[4,3-D]pyrimidines and is characterized by its unique structural features, including a chlorine atom and a methylthio group. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H10_{10}ClN3_3S
  • Molecular Weight : 215.7 g/mol
  • CAS Number : 944902-03-8
  • LogP : 1.826 (indicating moderate lipophilicity)
  • Polar Surface Area : 63.11 Ų

Synthesis

The synthesis of this compound typically involves multi-step processes that include cyclization reactions facilitated by strong bases or acids. This compound can serve as a building block for more complex molecules in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with various biological targets, including:

  • Enzymes : It may inhibit enzymes involved in metabolic processes and signaling pathways.
  • Receptors : The compound has potential for receptor binding studies which are crucial for drug development .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to pyrido[4,3-D]pyrimidines. For instance:

  • In vitro assays indicated that compounds containing similar structures exhibited varying degrees of cytotoxicity against cancer cell lines such as A549 and NCI-H1975.
  • The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be greater than 50 µM, suggesting moderate efficacy in inhibiting tumor growth .

Enzyme Inhibition Studies

Research has shown that the compound can inhibit specific kinases associated with cancer progression:

  • The inhibition rates of certain derivatives against EGFR L858R/T790M kinase were evaluated using ELISA methods. Compounds demonstrated inhibition percentages below 36% at concentrations of 0.1 µM, indicating potential for further optimization in drug design .

Case Studies

Study ReferenceFindings
Evaluated enzyme inhibition and receptor binding; identified as a candidate for drug discovery.
Investigated antitumor activity; compounds showed varied cytotoxic effects against several cancer cell lines.
Discussed structure-activity relationships; highlighted the need for modifications to enhance potency.

Therapeutic Applications

The versatility of this compound makes it a promising candidate in several therapeutic areas:

  • Cancer Therapy : Potential use as a lead compound in developing new anticancer agents due to its enzyme inhibitory properties.
  • Antimicrobial Agents : Structural analogs have shown antibacterial activity, indicating broader applications in infectious disease treatment .

Q & A

Basic: What are the common synthetic routes for preparing 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-d]pyrimidine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization of substituted pyrimidine precursors followed by functionalization. For example, Sharma et al. (1971) used 4-chloro-2-phenyl-tetrahydrobenzothienopyrimidine as a starting material, reacting it with methylsulfonylmethyl groups under controlled conditions. Reduction steps with aluminum amalgam in aqueous tetrahydrofuran (THF) yielded derivatives with modified substituents . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution at the 4-chloro position.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during halogen displacement.
  • Catalysts : Transition metals (e.g., Pd/C) improve regioselectivity in cross-coupling reactions.

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrido[4,3-d]pyrimidine derivatives across different studies?

Answer:
Contradictions often arise from variations in assay protocols or target specificity. Methodological solutions include:

  • Standardized bioassays : Replicate experiments using identical cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Molecular docking validation : Compare binding affinities across crystal structures of target proteins (e.g., EGFR or CDK2) to identify structural determinants of activity .
  • Meta-analysis : Use computational tools like PubChem BioActivity Data to statistically assess dose-response trends and outliers .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methylthio at C2 and chloro at C4). Aromatic protons in pyrimidine rings appear as distinct doublets (δ 7.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C9H11ClN3S requires m/z 228.0365) .
  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks, as demonstrated for pyrido[4,3-d]pyrimidine analogs in Acta Crystallographica studies .

Advanced: What strategies can optimize the regioselectivity of substitution reactions at the 4-chloro position in pyrido[4,3-d]pyrimidine derivatives?

Answer:

  • Directed metalation : Use strong bases like LDA (lithium diisopropylamide) to deprotonate specific positions before introducing nucleophiles .
  • Protecting groups : Temporarily block reactive sites (e.g., methylthio at C2) with tert-butyldimethylsilyl (TBS) groups to focus substitution at C4 .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity by reducing decomposition pathways .

Basic: How does the presence of the methylthio group at the 2-position influence the compound's reactivity in subsequent chemical modifications?

Answer:
The methylthio (-SMe) group acts as both a directing group and a leaving agent:

  • Electron donation : Sulfur’s lone pairs activate adjacent positions for electrophilic substitution (e.g., nitration or halogenation) .
  • Oxidation sensitivity : -SMe can oxidize to sulfone (-SO2Me) under strong oxidizing conditions (e.g., H2O2/AcOH), altering reactivity .
  • Nucleophilic displacement : In SNAr reactions, -SMe stabilizes transition states, facilitating substitution at C4 .

Advanced: What computational methods are recommended for predicting the binding modes of pyrido[4,3-d]pyrimidine derivatives to biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with enzymatic nucleophiles .
  • Ensemble docking : Use multiple protein conformations (e.g., from PDB) to account for target flexibility, improving virtual screening accuracy .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .
  • Waste disposal : Segregate halogenated waste (due to the chloro group) and consult certified agencies for incineration .
  • Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced: How can researchers design analogs of this compound to improve metabolic stability without compromising target affinity?

Answer:

  • Bioisosteric replacement : Substitute -SMe with sulfoxide (-SO-) or sulfonamide (-SO2NH2) to reduce CYP450-mediated oxidation .
  • Ring saturation : Introduce partial saturation in the pyrido ring (e.g., 5,6-dihydro derivatives) to hinder phase I metabolism .
  • Pro-drug strategies : Mask reactive sites (e.g., chloro group) with enzymatically cleavable moieties (e.g., acetyl esters) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine
Reactant of Route 2
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine

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